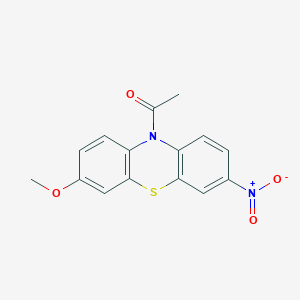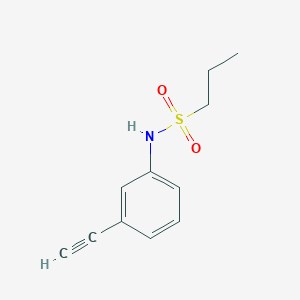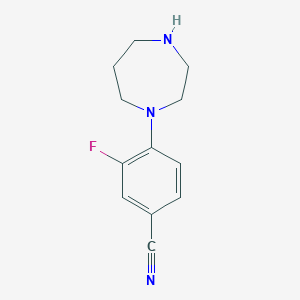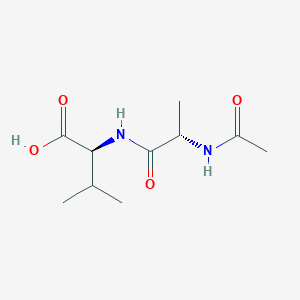
L-Valine, N-(N-acetyl-L-alanyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine, N-(N-acetyl-L-alanyl)- is a compound that belongs to the class of N-acetyl amides of aliphatic amino acids. It is a derivative of L-Valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by its unique structure, which includes an acetyl group attached to the amino group of L-Valine, forming an amide bond with L-alanine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-acetyl-L-alanyl)- typically involves the acetylation of L-Valine with N-acetyl-L-alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of L-Valine, N-(N-acetyl-L-alanyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
L-Valine, N-(N-acetyl-L-alanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides .
科学研究应用
L-Valine, N-(N-acetyl-L-alanyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of L-Valine, N-(N-acetyl-L-alanyl)- involves its incorporation into proteins and peptides. It interacts with various enzymes and receptors, influencing metabolic pathways and cellular functions. The compound’s acetyl group plays a crucial role in modulating its activity and interactions with other molecules .
相似化合物的比较
Similar Compounds
- N-Acetyl-L-valine
- N-Acetyl-L-alanine
- N-Acetyl-L-leucine
Uniqueness
L-Valine, N-(N-acetyl-L-alanyl)- is unique due to its specific structure, which combines the properties of both L-Valine and N-acetyl-L-alanine. This combination enhances its stability and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C10H18N2O4 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-5(2)8(10(15)16)12-9(14)6(3)11-7(4)13/h5-6,8H,1-4H3,(H,11,13)(H,12,14)(H,15,16)/t6-,8-/m0/s1 |
InChI 键 |
GEVOYAQTCKBOQE-XPUUQOCRSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


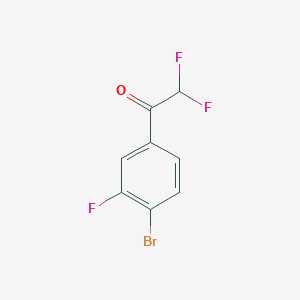
![N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide](/img/structure/B13548991.png)

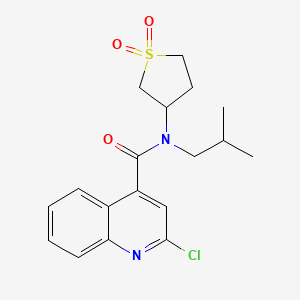
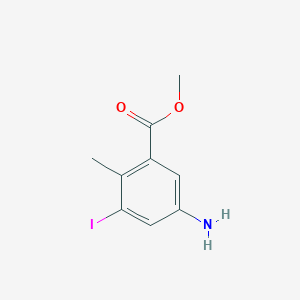

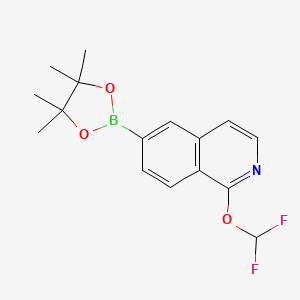
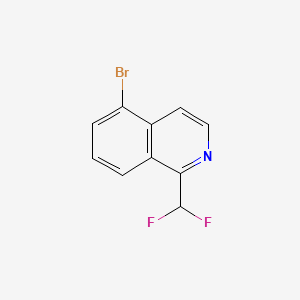
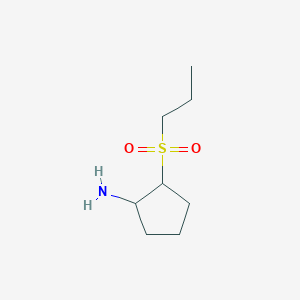
![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)
![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
